Thermopsine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thermopsine perchlorate is a crystalline compound derived from the alkaloid thermopsine, which is found in the plant Thermopsis alterniflora.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thermopsine perchlorate can be synthesized through the extraction of thermopsine from the epigeal parts of Thermopsis alterniflora. The extraction process involves the use of chloroform, which yields a mixture of alkaloids including thermopsine. The thermopsine is then separated and purified using column chromatography with a mixture of chloroform and methanol .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The extracted thermopsine is reacted with perchloric acid to form the perchlorate salt. This reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Thermopsine perchlorate undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, such as bromination and nitration, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic anhydride in sulfuric acid.
Reduction: Hydrogenation with Raney nickel or platinum black.
Substitution: Bromine, nitric acid, and other halogenating agents.
Major Products:
Oxidation: Formic acid, acetic acid, propionic acid, and butyric acid.
Reduction: Dihydrothermopsine.
Substitution: 3,5-dibromothermopsine, 3-nitrothermopsine, and other substituted derivatives.
Scientific Research Applications
Thermopsine perchlorate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antiviral and insecticidal properties.
Medicine: Investigated for its effects on thyroid function and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Thermopsine perchlorate exerts its effects through various molecular targets and pathways. One of its primary mechanisms involves the inhibition of iodine uptake by the thyroid gland, which affects the synthesis of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3) . This mechanism is similar to that of other perchlorates, which act as competitive inhibitors of iodine transport .
Comparison with Similar Compounds
Thermopsine perchlorate can be compared with other similar compounds, such as:
Cytisine: Another alkaloid found in Thermopsis alterniflora, known for its pharmacological properties.
N-methylcytisine: A derivative of cytisine with similar chemical properties.
Pachycarpine: An alkaloid with distinct biological activities.
Alteramine: A related compound with a unique structure and chemical behavior.
Uniqueness: this compound is unique due to its specific chemical structure and the presence of the perchlorate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H20N2O |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one |
InChI |
InChI=1S/C15H20N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h3,5-6,11-13H,1-2,4,7-10H2/t11?,12?,13-/m0/s1 |
InChI Key |
FQEQMASDZFXSJI-BPCQOVAHSA-N |
Isomeric SMILES |
C1CCN2CC3CC([C@@H]2C1)CN4C3=CC=CC4=O |
Canonical SMILES |
C1CCN2CC3CC(C2C1)CN4C3=CC=CC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.